N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine
CAS No.:
Cat. No.: VC15030134
Molecular Formula: C23H29N7O
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H29N7O |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 2-N-(2-methoxyphenyl)-6-[[4-(2-phenylethyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C23H29N7O/c1-31-20-10-6-5-9-19(20)25-23-27-21(26-22(24)28-23)17-30-15-13-29(14-16-30)12-11-18-7-3-2-4-8-18/h2-10H,11-17H2,1H3,(H3,24,25,26,27,28) |
| Standard InChI Key | FJDGORWNIVASEO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)CCC4=CC=CC=C4 |
Introduction
N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine is a complex organic compound featuring a triazine core, which is a heterocyclic structure containing three nitrogen atoms in a six-membered ring. This compound is characterized by the presence of an amino group, a phenethylpiperazine moiety, and a methoxyphenyl substituent. The molecular formula for this compound is not explicitly provided in the available sources, but its molecular weight is approximately 356.44 g/mol.
Synthesis
The synthesis of N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine typically involves multi-step organic synthesis techniques. Each step requires careful optimization of reaction conditions such as temperature and solvent choice to achieve high yields and minimize side reactions. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming product identity.
Biological Activity and Potential Applications
Research indicates that compounds similar to N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine exhibit significant biological activities, including anticancer properties. Derivatives with piperazine rings have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The specific mechanism of action often involves modulation of signaling pathways associated with cell proliferation and survival.
Comparison with Similar Compounds
Several compounds share structural similarities with N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine. A comparison of these compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminoquinoline | Contains an amino group and aromatic ring | Antimalarial activity |
| Phenethylpiperazine | Piperazine ring with phenethyl substituent | Antidepressant properties |
| 1,3,5-Triazine derivatives | Various substitutions on triazine core | Anticancer activity |
| N-{4-amino-6-[(4-phenethylpiperazino)methyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine | Triazine core with piperazine and methoxyphenyl substituents | Potential anticancer properties |
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